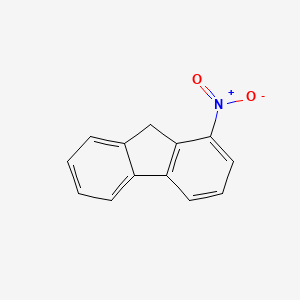

1-Nitrofluorene

Description

Contextualization of Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Contaminants

Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) are a class of organic compounds that are derivatives of polycyclic aromatic hydrocarbons (PAHs) and contain at least one nitro functional group attached to their aromatic ring structure. researchgate.net These compounds are recognized as significant environmental contaminants due to their widespread presence and toxicological properties. researchgate.netnih.govaaqr.org

NPAHs enter the environment through two primary pathways: direct emission from combustion processes and secondary atmospheric reactions. researchgate.netnih.gov Incomplete combustion of organic materials such as fossil fuels, biomass, and waste is a major direct source. researchgate.net Industrial processes related to metals, coal, dyes, and fertilizers also contribute to their emission. aaqr.org Secondary formation occurs when parent PAHs, which are themselves ubiquitous pollutants from similar anthropogenic activities, react with atmospheric oxidants like nitrogen oxides (NOx), hydroxyl radicals (•OH), and ozone (O3). researchgate.netcopernicus.org

The environmental concern surrounding NPAHs is heightened by their toxicological profiles. They are known to have mutagenic and carcinogenic properties, with some studies suggesting their toxicity can be 10 to 100,000 times greater than their parent PAHs. researchgate.netacs.org The addition of a nitro group to the PAH structure increases the molecule's polarity, which can enhance its solubility and facilitate transport through aquatic systems, leading to wider contamination. researchgate.net As a result, NPAHs are found in various environmental compartments, including the atmosphere, soil, water, and sediments. researchgate.netnih.gov

Overview of 1-Nitrofluorene's Prominence within the Nitro-PAH Class

Within the diverse class of NPAHs, this compound holds a position of prominence in environmental research. Although often found in lower concentrations than its parent PAH, fluorene (B118485), its presence is significant due to its potential health risks. nih.gov Research has identified this compound as a widespread environmental contaminant. nih.gov

Its prominence is also linked to its association with specific emission sources. For instance, along with other NPAHs like 1-nitropyrene (B107360) and 2-nitrofluoranthene, it is often studied in the context of diesel exhaust and other combustion-related emissions. inchem.org The International Agency for Research on Cancer (IARC) has focused on nitro-PAHs of quantitative or environmental importance, a category that includes compounds like 1-nitropyrene and 2-nitrofluorene (B1194847). inchem.org

Studies have detected this compound in various environmental samples. For example, it has been measured in airborne particulate matter, in sediments, and has been noted as a widespread food contaminant. nih.govnih.govresearchgate.net This broad distribution underscores its importance as a subject of environmental monitoring and research.

Historical Perspective of this compound Research Trajectories

Research into this compound and its isomers, such as 2-nitrofluorene, has evolved over several decades. Early research focused on identifying and quantifying these compounds in environmental samples, particularly in diesel exhaust emissions. nih.gov For example, studies in the 1980s reported the presence of nitrofluorene isomers in the exhaust from light-duty diesel passenger cars. nih.gov

As analytical methods improved, research shifted towards understanding the compound's metabolic pathways and toxicological effects. Studies have investigated the formation of DNA adducts induced by 2-nitrofluorene, identifying it as a carcinogen that primarily targets the liver, kidney, and forestomach in rats. ebi.ac.uknih.gov The mutagenic activation pathway of 2-nitrofluorene in bacterial assays was found to involve nitroreduction followed by O-acetylation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFAQJJPFPNXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176791 | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22250-99-3 | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022250993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Environmental Occurrence of 1 Nitrofluorene

Atmospheric Formation Mechanisms of 1-Nitrofluorene

The formation of this compound in the atmosphere is a result of chemical transformations involving its parent compound, fluorene (B118485), and various atmospheric oxidants. These processes can occur in both the gas phase and on the surface of airborne particles.

Gas-Phase Nitration of Fluorene

Gas-phase reactions are a primary source of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the atmosphere. epa.gov For fluorene, these reactions are typically initiated by atmospheric radicals. During the daytime, the hydroxyl (OH) radical is the principal initiator. The OH radical adds to the fluorene molecule, forming a hydroxy-fluorenyl radical adduct. epa.govca.gov This intermediate then reacts with nitrogen dioxide (NO₂) to yield nitrofluorene isomers and a water molecule. epa.gov Chamber experiments have identified this compound as one of the products of the OH radical-initiated gas-phase reaction of fluorene in the presence of nitrogen oxides. researchgate.net

However, research indicates that the gas-phase reactions initiated by OH radicals predominantly form 2-nitrofluorene (B1194847) and 3-nitrofluorene (B130769). epa.govca.gov Computational studies using transition state theory support this, showing that the calculated rate constants for the formation of 2-nitrofluorene and 3-nitrofluorene are significantly higher than that for this compound. researchgate.netnih.gov At night, the nitrate (B79036) (NO₃) radical becomes the dominant initiator, leading to a similar reaction sequence that also produces nitrofluorene isomers. epa.govresearchgate.net The relative abundance of different isomers, such as 2-nitrofluorene versus 1-nitropyrene (B107360) (a marker for primary emissions), can help distinguish between secondary atmospheric formation and direct emissions from combustion sources. acs.orgmdpi.com

Particle-Phase Reactions and Heterogeneous Nitration Processes

Heterogeneous nitration occurs when fluorene adsorbed onto the surface of particulate matter reacts with gaseous nitrating agents. epa.gov These reactions are influenced by the composition and surface characteristics of the particles. Reactants such as dinitrogen pentoxide (N₂O₅), which exists in equilibrium with NO₂ and NO₃ radicals, can react with particle-bound PAHs. researchgate.netacs.orgresearchgate.net

Studies on ambient particles have shown that exposure to a mixture of N₂O₅, NO₂, and NO₃ can lead to the formation of various nitro-PAHs. acs.org The process is believed to involve the surface adsorption of N₂O₅. researchgate.netacs.org However, for PAHs like fluorene that can exist in both the gas and particle phases, heterogeneous formation is generally considered a minor pathway compared to gas-phase reactions. acs.org The efficiency of heterogeneous nitration is often lower than that of homogeneous (gas-phase) nitration. rsc.orgnih.gov The specific products of these reactions can differ from those formed in the gas phase; for instance, heterogeneous reactions of pyrene (B120774) on minerals tend to form 1-nitropyrene exclusively. acs.org

Role of Atmospheric Oxidants in this compound Formation

Several atmospheric oxidants are crucial for the formation of this compound and its isomers.

Hydroxyl Radicals (OH): As the primary daytime oxidant, the OH radical initiates the gas-phase oxidation of fluorene, leading to the formation of nitrofluorene isomers, including this compound. epa.govresearchgate.net The reaction begins with the addition of the OH radical to the aromatic ring. ca.govresearchgate.net

Nitrogen Dioxide (NO₂): This compound is a key ingredient in the final step of nitro-PAH formation in the atmosphere. It reacts with the PAH-radical adducts (formed from the initial attack by OH or NO₃ radicals) to produce the final nitro-PAH product. epa.govca.gov NO₂ is also a component of smog and a precursor to nitric acid, contributing to its high reactivity in the atmosphere. ucar.edu Its presence is essential for both gas-phase and heterogeneous nitration pathways. acs.orgacs.org

Ozone (O₃): While not always a direct reactant in the nitration of fluorene, ozone plays a critical indirect role. It is a major source of the hydroxyl radicals required for daytime chemistry through its photolysis. europa.eu Furthermore, the reaction between ozone and NO₂ is the primary pathway for the formation of the nitrate (NO₃) radical, the key nighttime initiator of PAH nitration. researchgate.net

Environmental Distribution and Prevalence of this compound

This compound and its isomers are detected in various environmental compartments, including the atmosphere and terrestrial systems. Their presence is often linked to combustion sources and subsequent atmospheric transport and deposition.

Occurrence in Atmospheric Particulate Matter (PM2.5, Total Suspended Particulates)

Nitrofluorene isomers are commonly identified in atmospheric particulate matter. While many studies focus on 2-nitrofluorene due to its higher abundance from secondary formation, this compound is also present, often associated with direct emissions from sources like diesel engines. epa.govaaqr.org Concentrations can vary significantly based on location, season, and proximity to emission sources. pwr.edu.pl For instance, in urban areas, total nitro-PAH concentrations bound to total suspended particles (TSP) have been measured in the range of 24–290 pg m⁻³. aaqr.org Winter samples often show higher concentrations of nitro-PAHs, including 2-nitrofluorene and 1-nitropyrene, which are considered typical products of fuel combustion. pwr.edu.pldbc.wroc.pl

The table below presents selected findings on the concentration of nitrofluorene isomers in atmospheric particulate matter from various studies.

| Location | Particulate Type | Compound | Concentration Range |

| Katowice, Sosnowiec, Zawiercie (Poland) | TSP | 2-Nitrofluorene | 0.05 - 1.83 ng/m³ (seasonal averages) pwr.edu.pl |

| Wrocław (Poland) | TSP | 2-Nitrofluorene | Detected in winter and summer samples pwr.edu.pl |

| Diesel Engine Emissions | PM₂.₅ | 2-Nitrofluorene | Mean concentration up to 99.7 µg/m³ mdpi.com |

| Tokyo (Japan) | Airborne Particulates | 2-Nitrofluorene | ND - 27.2 pg/m³ researchgate.net |

| Taiwan (Urban) | TSP | Σ13 Nitro-PAHs | 24 - 290 pg/m³ aaqr.org |

| ND: Not Detected | |||

| TSP: Total Suspended Particulates | |||

| PM₂.₅: Particulate Matter with diameter ≤ 2.5 µm |

Presence in Terrestrial Matrices (Soil and Sediments)

Following their atmospheric formation or emission, nitro-PAHs can be deposited onto land and water surfaces, eventually accumulating in soil and sediments. Due to their chemical properties, nitro-PAHs can persist in these environments. epa.gov Studies have reported the presence of nitrofluorene isomers in these matrices. For example, 2-nitrofluorene was detected in river sediment at a concentration of 1.5 µg/kg. iarc.fr In the sediments of Southern Lake Michigan, the sum of five nitro-PAHs ranged from 2.9 to 18.6 ng/g dry weight. nih.gov Research on the bioavailability of nitro-PAHs in sediments has included 2-nitrofluorene as a target compound, indicating its environmental relevance. researchgate.netresearchgate.net

The table below summarizes findings on nitrofluorene concentrations in terrestrial environments.

| Matrix | Location | Compound | Concentration/Finding |

| River Sediment | Unspecified | 2-Nitrofluorene | 1.5 µg/kg iarc.fr |

| Lake Sediment | Southern Lake Michigan, USA | Σ5 Nitro-PAHs | 2.9 - 18.6 ng/g (dry weight) nih.gov |

| Soil | Unspecified | 1-Nitropyrene (for comparison) | 0.03 - 0.8 µg/kg (dry weight) inchem.org |

| Estuarine Sediments | Unspecified | 1-Nitropyrene (for comparison) | Degraded slowly under aerobic and anaerobic conditions epa.gov |

| Sediment | Taige Canal, China | 2+3-Nitrofluoranthene (dominant) | 1.73 - 18.1 ng/g (dry weight) researchgate.net |

Detection in Food Matrices (e.g., Rice Grains, Vegetables, Meat Products)

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound, are recognized as widespread environmental pollutants. nih.gov While much research has centered on their presence in the atmosphere, emerging evidence highlights their bioaccumulation in the food chain, leading to concerns about dietary intake. acs.orgnih.gov

Studies have successfully developed methods for detecting these compounds in various foodstuffs. A quick, easy, cheap, effective, rugged, and safe (QuEChERS) method has been applied for the determination of 2-nitrofluorene and 1-nitropyrene in rice and vegetable samples. nih.gov Analysis of samples collected in Hong Kong using this method revealed that these nitro-PAHs are widespread food contaminants. nih.govsmolecule.com A comparative study found that the concentrations of these carcinogenic nitro-PAHs in rice and vegetables were similar to that of benzo[a]pyrene, a commonly used marker for PAH exposure. nih.govsmolecule.com Based on this surveillance data, the dietary exposure risk for Hong Kong citizens from rice grains and vegetables was estimated to be between 3.28 and 5.03 ng/kg/day. smolecule.com While some fruit and vegetable juices, such as those from cauliflower and carrots, have shown weak potential to counteract the mutagenicity of compounds like 2-nitrofluorene in laboratory tests, others have demonstrated no such activity or even co-mutagenic effects. nih.govthegoodscentscompany.com

Similarly, analytical methods have been developed for quantifying nitro-PAHs in fresh and cured meat products. acs.orgacs.org One robust method involves ultra-performance liquid chromatography coupled with a fluorescence detector (UPLC-FLD) after a pre-column reduction of the non-fluorescent nitro-PAHs to highly fluorescent amino-PAHs. acs.orgnih.gov This technique allows for the sensitive quantification of compounds including 1-nitronaphthalene, 2-nitrofluorene, and 1-nitropyrene, with detection limits significantly lower than previous methods. acs.orgnih.gov

| Food Matrix | Detected Compound(s) | Key Research Finding | Reference(s) |

|---|---|---|---|

| Rice Grains & Vegetables | 2-Nitrofluorene, 1-Nitropyrene | Found to be widespread contaminants at concentrations similar to benzo[a]pyrene. Dietary exposure for Hong Kong citizens estimated at 3.28-5.03 ng/kg/day. | nih.govsmolecule.com |

| Meat Products (Fresh & Cured) | 1-Nitronaphthalene, 2-Nitrofluorene, 1-Nitropyrene | Sensitive UPLC-FLD method developed with detection limits of 0.59, 0.51, and 0.31 μg/kg, respectively. | acs.orgnih.govacs.org |

| Smoked Foods & Teas | 2-Nitrofluorene, 1-Nitropyrene | A survey in Austria found the highest concentrations of nitro-PAHs in spices, smoked foods, and roasted teas. | inchem.org |

Occurrence in Aquatic Environments

This compound and related compounds are considered hazardous to aquatic ecosystems. fishersci.com Their presence in aquatic environments is a result of factors such as atmospheric deposition and runoff from contaminated areas. acs.org Studies have developed analytical methods to extract and quantify nitro-PAHs from water samples. scielo.br

Expected levels of nitro-PAHs in water samples are generally very low, estimated to be in the range of 2.5 to 500 picograms per liter (pg/L). scielo.br Due to these trace concentrations, the analytical procedures required for their detection can be complex. scielo.br While methods using capillary liquid chromatography with UV detection have been established, their detection limits may not always be sufficient for environmental trace analysis but are suitable for toxicological studies where higher concentrations are investigated. scielo.br The compound is noted as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comnih.gov

Anthropogenic and Natural Sources of Environmental this compound

The presence of this compound in the environment is attributed to both direct emissions from human activities and subsequent formation in the atmosphere.

Formation during Incomplete Combustion Processes (e.g., Diesel Exhaust, Industrial Emissions)

This compound is primarily formed during the incomplete combustion of organic materials. inchem.orgdoubtnut.comtutorchase.com It is a recognized component of emissions from a variety of combustion sources. ontosight.ai The most significant of these is the exhaust from diesel engines, where this compound, along with 1-nitropyrene and 2-nitrofluorene, are among the most abundant nitro-PAHs detected. nih.govpan.plca.gov Its presence in air samples is often considered an indicator of pollution from diesel vehicle traffic.

Beyond vehicle emissions, other industrial and domestic activities contribute to the environmental load of this compound. These sources include industrial emissions, residential heating and cooking, and the burning of wood. inchem.org

| Combustion Source | Significance | Reference(s) |

|---|---|---|

| Diesel Engine Exhaust | Primary source; this compound is one of the most abundant nitro-PAHs emitted. | inchem.orgnih.govpan.plca.gov |

| Industrial Emissions | Identified as a significant anthropogenic source. | inchem.orgresearchgate.net |

| Residential Heating/Cooking | Emissions from domestic fuel use (e.g., kerosene (B1165875), gas) are a contributing source. | inchem.org |

| Wood Burning | A known source of nitro-PAH emissions. | inchem.org |

Secondary Atmospheric Formation Processes

In addition to being directly emitted from combustion sources (primary formation), this compound can also be formed in the atmosphere through chemical reactions involving its parent PAH, fluorene. aaqr.org This secondary formation occurs when PAHs, which exist in the gas phase or adsorbed onto particulate matter, react with atmospheric oxidants. mdpi.com

These atmospheric transformation processes involve reactions with nitrogen oxides (NOx) initiated by radicals. aaqr.org Two key pathways are:

Daytime Reactions : Initiated by the hydroxyl radical (OH•), which adds to the parent PAH. This is followed by a reaction with nitrogen dioxide (NO₂) and the loss of a water molecule to form the nitro-PAH.

Nighttime Reactions : Initiated by the nitrate radical (NO₃•), which adds to the parent PAH, followed by a reaction with NO₂ and the loss of nitric acid.

The distribution of nitro-PAH isomers in the ambient air can differ significantly from that in direct emission sources, indicating the importance of these secondary formation pathways. For example, while 2-nitrofluorene is a major isomer in diesel exhaust, 3-nitrofluorene is typically formed from the gas-phase reaction of fluorene with the OH radical. aaqr.org The majority of ambient nitro-PAHs with four or fewer rings are believed to originate from these gas-phase atmospheric reactions. Heterogeneous reactions on the surface of existing atmospheric particles can also contribute, but this is considered a minor pathway compared to gas-phase formation for PAHs like fluorene. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Nitrofluorene |

| 3-Nitrofluorene |

| 1-Nitronaphthalene |

| 1-Nitropyrene |

| 3-Nitrofluoranthene |

| 9-Nitroanthracene |

| Benzo[a]pyrene |

Genotoxicity and Carcinogenicity Mechanisms of 1 Nitrofluorene

DNA Damage Induction by 1-Nitrofluorene and its Metabolites

The genotoxicity of this compound is fundamentally linked to its ability to damage cellular DNA. This damage occurs primarily after metabolic activation, a process that converts the relatively inert parent compound into highly reactive intermediates capable of interacting with genetic material. These interactions manifest in several forms of DNA damage, including the formation of covalent adducts, oxidative damage from reactive oxygen species, and the induction of strand breaks.

Formation of DNA Adducts

A primary mechanism of carcinogenicity for nitroaromatic compounds like nitrofluorenes is the formation of DNA adducts. acs.org This process requires metabolic activation, typically involving the reduction of the nitro group to form N-hydroxy arylamines. acs.org These intermediates can then bind covalently to DNA, predominantly at the C8 and N2 positions of guanine (B1146940) and to a lesser extent at adenine (B156593) sites. nih.gov

For the related isomer 2-nitrofluorene (B1194847) (2-NF), studies have shown that it is metabolized to reactive forms that form adducts. Following oral administration to rats, the major DNA adduct identified in the liver and other tissues is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). acs.orgnih.gov This adduct formation is considered a critical early event in the carcinogenic process and can serve as a biomarker for genotoxic risk. nih.gov The presence of intestinal microflora has been shown to enhance the nitroreduction and subsequent formation of these DNA adducts in various tissues. nih.gov In vitro studies using rat liver cytosol confirmed that nitroreduction of 2-NF, in the presence of acetyl CoA, leads to the formation of the dG-C8-AF adduct. acs.org While direct studies on this compound are less common, this pathway of metabolic activation and adduct formation is a well-established mechanism for this class of compounds. acs.orghealtheffects.org

Table 1: DNA Adduct Formation from 2-Nitrofluorene (2-NF) in Rats

This table summarizes the levels of DNA adducts found in various organs of rats after administration of 2-NF. Data is indicative of the adduct-forming potential of nitrofluorenes following metabolic activation.

| Organ | Adduct Level (adducts / 10⁸ nucleotides) | Reference |

| Forestomach | 54 | nih.gov |

| Liver | 11 | nih.gov |

| Kidney | 6 | nih.gov |

| Non-tumor organs (range) | 1.7 - 4.8 | nih.gov |

Data from a long-term study where rats were administered 2-nitrofluorene in their diet. nih.gov

Oxidative DNA Damage

In addition to forming covalent adducts, nitrofluorene metabolites can induce oxidative DNA damage. This occurs through the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). ijpp.comnih.gov These reactive species can damage DNA bases, leading to mutations. ijpp.comstressmarq.com

The N-hydroxy metabolite, which is common to both 2-nitrofluorene and its metabolite 2-acetylaminofluorene (B57845), has been shown to cause copper-mediated DNA damage. nih.gov This process is enhanced by the cellular reductant NADH and involves the production of hydrogen peroxide. nih.gov A significant product of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative stress and carcinogenesis. stressmarq.comnih.gov The formation of 8-oxodG has been demonstrated in cell-free systems and in cultured human cells upon treatment with the N-hydroxy metabolite. nih.gov This suggests that oxidative DNA damage, alongside adduct formation, plays a crucial role in the carcinogenic process of nitrofluorenes. nih.gov Studies on the related compound 1-nitropyrene (B107360) (1-NP) also confirm that it can induce the generation of 8-oxodG via ROS in human lung epithelial cells. nih.govresearchgate.net

DNA Strand Breaks Assessment (e.g., Comet Assay)

The formation of DNA adducts and oxidative lesions can lead to the physical breakage of the DNA backbone, resulting in single-strand breaks (SSBs) and double-strand breaks (DSBs). besjournal.comnih.gov The single-cell gel electrophoresis, or Comet assay, is a sensitive method used to detect and quantify such DNA strand breaks in individual cells. sumitomo-chem.co.jpnih.gov In this assay, cells are embedded in agarose (B213101) on a slide, lysed, and subjected to electrophoresis. sumitomo-chem.co.jp Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." sumitomo-chem.co.jpnih.gov The intensity and length of this tail are proportional to the amount of DNA damage. sumitomo-chem.co.jp

The alkaline version of the comet assay is particularly effective at detecting SSBs and alkali-labile sites, which are sites of base damage that convert to breaks under high pH conditions. besjournal.comsumitomo-chem.co.jp Studies have utilized the Comet assay to evaluate the DNA-damaging effects of various carcinogens. For instance, 2-nitrofluorene was shown to induce DNA strand breaks in the metabolically competent human cell line MCL-5, and this effect was enhanced when DNA repair inhibitors were present. oecd.org This indicates that the compound causes repairable DNA lesions that include strand breaks. oecd.org While 1-nitropyrene did not produce significant comet formation in the same study, the assay remains a key tool for assessing one of the major consequences of genotoxic insult by compounds like this compound. sumitomo-chem.co.jpoecd.org

Mutagenic Effects of this compound

The DNA damage induced by this compound and its metabolites can lead to permanent, heritable changes in the genetic sequence, known as mutations. These mutations can occur at the level of individual genes or involve large-scale chromosomal alterations.

Analysis of Gene Mutations and Mutagenicity Assays

The mutagenic potential of chemicals is frequently assessed using the bacterial reverse mutation assay, commonly known as the Ames test. nih.gov This test uses specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine. nih.gov Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium. nih.gov

Nitrofluorenes are known to be mutagenic in the Ames test. researchgate.net 2-Nitrofluorene is often used as a standard positive control for the S. typhimurium strain TA98, which detects frameshift mutagens, typically in the absence of metabolic activation. bienta.netnih.govmdpi.com This indicates it can act as a direct mutagen in this bacterial system. bienta.netnih.gov The mutagenicity of nitroarenes like 2-nitrofluorene and 1-nitropyrene in these bacterial strains is highly dependent on the activity of bacterial nitroreductase enzymes, which perform the initial metabolic activation step. researchgate.net In some assay formats, 2-nitrofluorene has tested negative in the TA100 strain without metabolic activation.

Table 2: Mutagenicity of Nitrofluorenes in Ames Test Strains

This table provides a summary of the typical mutagenic response of nitrofluorenes in standard Salmonella typhimurium strains used for genotoxicity testing.

| Compound | Strain | Metabolic Activation (S9) | Typical Result | Reference |

| 2-Nitrofluorene | TA98 | Not required | Positive (Frameshift mutation) | bienta.netnih.gov |

| 2-Nitrofluorene | TA100 | Not required | Negative/Weak | |

| This compound | TA98 | Required | Positive (Clastogenic) | nih.gov |

Induction of Chromosomal Aberrations

Beyond point mutations, this compound can induce more severe damage at the chromosomal level. A chromosomal aberration is an abnormality in the structure or number of chromosomes and is a hallmark of significant genotoxic events. nih.goveurofins.de These aberrations can include breaks, deletions, exchanges, and rearrangements.

The clastogenic potential (the ability to cause chromosomal breakage) of this compound has been demonstrated in cultured mammalian cells. nih.gov A study using a Chinese hamster lung (CHL) cell line found that this compound, along with its isomers 2-, 3-, and 4-nitrofluorene, was more clastogenic in the presence of a rat liver S9 mix for metabolic activation than in its absence. nih.gov This suggests that, similar to its mutagenic activity in some systems, the ability of this compound to induce chromosomal aberrations is significantly enhanced after being converted to reactive metabolites. nih.gov The study showed a clear, dose-dependent increase in the frequency of cells with chromosomal aberrations following treatment with the nitrofluorenes in the presence of the S9 mix. nih.gov

Carcinogenic Mechanisms of this compound

The carcinogenicity of this compound is intricately linked to its genotoxic properties, with its ability to cause cancer being a direct consequence of the damage it inflicts upon cellular genetic material. The process is not direct; rather, it involves metabolic activation into reactive intermediates that can interact with DNA, leading to mutations and, ultimately, the initiation of cancer.

Genotoxicity refers to the capacity of a chemical agent to damage the genetic information within a cell, particularly the DNA. researchgate.net This damage can manifest as DNA adducts, mutations, chromosomal aberrations, or aneuploidy. iarc.fr Carcinogenesis, the process of cancer development, is often initiated by such genetic damage. iarc.fr For many chemical carcinogens, including nitroaromatic compounds like this compound, genotoxicity is a prerequisite for their carcinogenic activity. nih.govmdpi.com The fundamental concept is that these compounds, or more accurately their metabolites, are electrophiles that react with the nucleophilic sites in DNA, forming covalent adducts. mdpi.com If these DNA adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. iarc.fr The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cellular processes like proliferation, differentiation, and apoptosis, leading to the clonal expansion of a mutated cell and the subsequent development of a tumor. mdpi.com

Studies have demonstrated a strong correlation between the levels of DNA adducts formed by carcinogens and the incidence of tumors in animal models. nih.govnih.gov For instance, in rats administered 2-nitrofluorene (an isomer of this compound), DNA adduct formation was found to be dose- and time-dependent, with higher levels detected in tumor target organs like the liver, kidney, and forestomach compared to non-target organs. nih.goviarc.fr This localization of DNA damage to tissues where tumors later develop provides compelling evidence for the causal link between genotoxicity and carcinogenesis. nih.gov Therefore, the formation of DNA adducts is considered a critical early event in the carcinogenic process initiated by compounds like this compound and serves as a biomarker for genotoxic risk. nih.govnih.gov

The primary mode of action for the carcinogenicity of this compound is believed to be a genotoxic mechanism driven by metabolic activation. nih.govmdpi.com This process involves several key steps:

Metabolic Activation: this compound itself is a procarcinogen, meaning it requires metabolic conversion to become a carcinogen. nih.gov The initial and critical step is the reduction of the nitro group to form a nitroso intermediate, which is further reduced to an N-hydroxylamino derivative. nih.gov This reduction is catalyzed by various nitroreductases present in mammalian tissues and gut microbiota. nih.govpsu.edu

Formation of Reactive Electrophiles: The N-hydroxy arylamine metabolite can undergo further activation, primarily through O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.gov This creates a reactive N-acetoxy or N-sulfonyloxy ester, which is unstable and can spontaneously break down to form a highly reactive nitrenium ion. nih.gov

DNA Adduct Formation: The electrophilic nitrenium ion is the ultimate carcinogen that readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine and the C8 position of adenine. acs.org This covalent binding results in the formation of bulky DNA adducts. The major adduct formed from 2-nitrofluorene, for example, is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). iarc.frnih.gov

Induction of Mutations: These DNA adducts can distort the DNA helix, interfering with normal DNA replication and repair processes. If not repaired, they can cause mispairing of bases during replication, leading to mutations such as frameshifts and base substitutions. pnas.org

Cancer Initiation: The accumulation of these mutations in critical genes that control cell growth and death can lead to the initiation of the carcinogenic process. mdpi.com

While this genotoxic pathway is considered the principal mechanism, other contributing factors may exist. For instance, the metabolic activation process can also generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxyguanine (B145757) (8-OHdG), which is also a mutagenic lesion. mdpi.com

Metabolic activation is the cornerstone of this compound's carcinogenic activity. oup.comnih.govnih.gov Without the enzymatic conversion to reactive electrophiles, the parent compound would not be able to covalently bind to DNA and initiate the carcinogenic cascade. nih.gov The process is complex, involving a battery of Phase I and Phase II metabolic enzymes. umn.edu

The primary activation pathway for nitroaromatic hydrocarbons like this compound is nitroreduction. iarc.frnih.gov This is a reductive process, in contrast to the oxidative metabolism typical for many other polycyclic aromatic hydrocarbons (PAHs). nih.gov

Key Metabolic Pathways and Enzymes:

Nitroreduction: This is the critical initial step, converting the nitro group to a hydroxylamino group. nih.gov This reaction is catalyzed by various enzymes, including cytosolic nitroreductases and enzymes from the intestinal microflora. iarc.frpsu.edu The intestinal microflora has been shown to significantly enhance the formation of DNA adducts from 2-nitrofluorene, highlighting its important role in the metabolic activation of these compounds. psu.edu

Acetylation: The resulting aminofluorene can be N-acetylated to form 2-acetylaminofluorene (AAF), a well-known carcinogen. oup.com This pathway essentially merges the metabolism of this compound with that of aromatic amines.

Hydroxylation: The fluorene (B118485) ring can also be hydroxylated by cytochrome P450 (CYP) enzymes. oup.com Some of these hydroxylated metabolites have been shown to be mutagenic. oup.com

Conjugation: The hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation, which generally leads to detoxification and excretion. iarc.fr However, the N-hydroxy arylamine intermediate can be O-esterified (e.g., by sulfotransferases), which is an activation step leading to the formation of the reactive nitrenium ion. nih.govnih.gov

The balance between these activation and detoxification pathways can vary between tissues and individuals, which can influence susceptibility to the carcinogenic effects of this compound. iarc.fr For example, higher levels of DNA adducts are observed in tissues that become tumors, suggesting that the metabolic activation is more prominent or the detoxification and repair are less efficient in these target organs. nih.gov

Table of Carcinogenicity Data for 2-Nitrofluorene (an isomer of this compound) in Rats

Data from a long-term tumor study in rats fed different doses of 2-nitrofluorene. nih.gov

Table of DNA Adduct Levels in Target and Non-Target Organs of Rats Treated with 2-Nitrofluorene

DNA adduct levels were measured 10 days after the start of 2-nitrofluorene administration. nih.gov

Analytical Methodologies for 1 Nitrofluorene and Its Metabolites

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate 1-nitrofluorene and its metabolites from complex matrices, remove interfering substances, and concentrate the analytes for detection.

Extraction from Complex Environmental Matrices (e.g., Air Particulate Matter, Soil, Food)

The extraction of this compound from intricate environmental samples often involves robust techniques to ensure efficient recovery.

Air Particulate Matter: Organic compounds from diesel engine soot and other air particulates are commonly extracted using solvents like dichloromethane (B109758) or a mixture of ethanol (B145695) and benzene (B151609) with the aid of ultrasonic apparatuses. nih.govnih.gov For instance, a method for analyzing 1-nitropyrene (B107360) and 2-nitrofluorene (B1194847) in low-volume ambient air samples utilizes acetone (B3395972) extraction via sonication. researchgate.net Another approach for ambient particulate matter involves ultrasonic extraction in an organic solvent followed by concentration under reduced pressure. researchgate.net

Soil and Sediment: The extraction of analytes like this compound from solid matrices such as soil and sediment can be laborious due to the complexity of the matrix and the presence of interfering compounds. mdpi.com Soxhlet extraction is a classic method, though modern techniques like microwave-assisted extraction (MAE) are gaining prominence due to reduced extraction times and solvent consumption. mdpi.commilestonesrl.com For soil contaminated with 1-nitropyrene, a method involving spiking the soil with a known amount of the compound in acetone, followed by homogenization, has been described. mdpi.com

Food and Water: For food matrices like meat products, methods have been developed to quantify nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including 2-nitrofluorene. nih.govacs.org In aquatic samples, solid-phase extraction (SPE) is a widely used technique. researchgate.net Different sorbents, such as octadecylsilica (C18) and styrene-divinylbenzene, have been tested, with SPE using C18 cartridges and methylene (B1212753) chloride as the eluent showing high recovery rates for compounds like 2-nitrofluorene. researchgate.net

| Matrix | Extraction Technique | Solvent/Sorbent | Key Findings | Citation |

|---|---|---|---|---|

| Air Particulate Matter | Ultrasonic Extraction | Dichloromethane, Acetone, Ethanol/Benzene | Effective for extracting nitro-PAHs from diesel exhaust and ambient air samples. | nih.govnih.govresearchgate.netresearchgate.net |

| Soil/Sediment | Soxhlet, Microwave-Assisted Extraction (MAE) | Various organic solvents | MAE offers advantages in speed and reduced solvent use compared to traditional methods. | mdpi.commilestonesrl.com |

| Food (Meat) | Not specified in detail | Not specified in detail | Methods are available for the quantification of nitro-PAHs in food products. | nih.govacs.org |

| Aquatic Samples | Solid-Phase Extraction (SPE) | Octadecylsilica (C18) with Methylene Chloride | Achieved high recovery rates (76-97%) for nitro-PAHs. | researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the detectability of analytes that may lack strong chromophores or fluorophores. researchgate.netwelch-us.com This is particularly relevant for nitro-PAHs when using fluorescence detection.

A common strategy involves the reduction of the nitro group to a highly fluorescent amino group. nih.govacs.org This pre-column reduction allows for sensitive quantification. For example, this compound can be reduced to 1-aminofluorene. This can be achieved using various reducing agents:

Zinc Powder and Hydrochloric Acid: A method for determining nitroarenes in diesel engine soot involves extracting the organic compounds and then reducing the nitro compounds to aromatic amines using zinc powder and hydrochloric acid. nih.gov

Iron Powder and Acetic Acid: In the analysis of 1-nitropyrene in soil, samples were treated with iron powder in a solution of acetic acid in methanol (B129727) to reduce the non-fluorescent 1-nitropyrene to the fluorescent 1-aminopyrene (B158619) for analysis by UPLC with fluorescence detection (UPLC-FLD). mdpi.com

Titanium(III) Citrate: 2-Nitrofluorene can be analyzed after its reduction to 2-aminofluorene (B1664046) with titanium(III) citrate, followed by fluorescence spectrometry. nih.gov

Heptafluorobutyric Anhydride (B1165640): Another derivatization approach involves nitroreduction followed by reaction with heptafluorobutyric anhydride for analysis by gas chromatography. researchgate.net

Microwave-assisted derivatization has also been employed to speed up the reaction time, for instance, in the analysis of nitrofuran metabolites in marine products. rsc.org

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound and its metabolites from other compounds in the extracted sample, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of nitro-PAHs, as it can separate both volatile and thermally unstable molecules at room temperature. psu.edu

A typical HPLC system for nitro-PAH analysis consists of a reversed-phase column, often a C18 column, and a mobile phase commonly composed of acetonitrile (B52724) and water. researchgate.netscielo.br Detection is frequently achieved using UV or fluorescence detectors. For enhanced sensitivity, fluorescence detection is often coupled with pre-column reduction of the nitro-PAHs to their fluorescent amino-PAH derivatives. nih.govrsc.org A two-dimensional HPLC method has also been developed for the analysis of 1-nitropyrene in air particulate matter, which involves online reduction and tandem mass spectrometry (MS/MS) detection, providing high sensitivity and precision. researchgate.net

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. nih.govpatarnott.com The analysis of hemoglobin adducts of 2-nitrofluorene has been performed using GC with negative ion chemical ionization-mass spectrometry. nih.gov For the analysis of nitroarenes in diesel exhaust, high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) has been used to positively identify 2-nitrofluorene. nih.gov The NIST Chemistry WebBook provides gas chromatography data for this compound, including retention indices on specific columns. nist.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-performance liquid chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, due to the use of smaller particle size columns (typically less than 2 µm). nih.govacs.org A robust UPLC method coupled with a fluorescence detector (UPLC-FLD) has been developed for the sensitive determination of nitro-PAHs in meat products. nih.govacs.org This method incorporates a pre-column reduction step to convert the non-fluorescent nitro-PAHs to their highly fluorescent amino-PAH counterparts. nih.govacs.org UPLC-FLD has also been successfully applied to the analysis of 1-nitropyrene in soil samples after a derivatization step. mdpi.com

| Technique | Column Type | Mobile/Carrier Phase | Detector | Key Features | Citation |

|---|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV, Fluorescence (FLD), MS/MS | Versatile for a wide range of molecules; fluorescence detection often requires derivatization. | researchgate.netresearchgate.netpsu.eduscielo.br |

| GC | Capillary (e.g., DB-5) | Inert gas (e.g., Helium) | Mass Spectrometry (MS), Negative Ion Chemical Ionization-MS | Ideal for volatile and semi-volatile compounds; provides high-resolution separation and identification. | nih.govnih.govpatarnott.comnist.gov |

| UPLC | Sub-2 µm particles (e.g., HSS T3) | Acetonitrile/Water | Fluorescence (FLD) | Offers higher resolution, speed, and sensitivity compared to HPLC. | mdpi.comnih.govacs.org |

Spectrometric Detection Methods

Spectrometric methods are pivotal in the analysis of this compound and its metabolites, offering high sensitivity and selectivity. These techniques are often coupled with chromatographic systems like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the target analytes from complex matrices before detection.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify metabolites by measuring the mass-to-charge ratio of ionized molecules. silantes.com When coupled with chromatographic separation methods such as GC or LC, it provides a high degree of sensitivity and selectivity for analyzing complex mixtures. silantes.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. silantes.com For nitroaromatic compounds, GC combined with negative ion chemical ionization-mass spectrometry (NICI-MS) is a frequently used analytical method. nih.gov For instance, the analysis of 2-nitrofluorene, an isomer of this compound, has been performed using GC-NICI-MS after extraction from particulate matter. nih.gov In some applications, derivatization is employed prior to GC-MS analysis. researchgate.net Metabolites of nitro-PAHs, such as their corresponding arylamines formed after in-vivo reduction, can be analyzed by GC/MS after hydrolysis from hemoglobin adducts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for a wider range of metabolites, including those that are non-volatile or thermally unstable. silantes.com Tandem Mass Spectrometry (MS/MS or MS²), which involves multiple stages of mass selection and fragmentation, provides enhanced structural information and specificity, making it highly valuable for identifying unknown metabolites and quantifying trace-level compounds in complex biological samples. silantes.comthermofisher.com An improved LC-MS/MS method has been developed for the detection of 1-nitropyrene (1-NP), a related nitro-PAH, in ambient particulate matter. researchgate.net This method involves isolating the compound on a first HPLC column, converting it to 1-aminopyrene via online reduction, and then performing a second HPLC separation prior to MS/MS detection. researchgate.net This approach achieves very low detection limits, in the femtomole range. researchgate.net Similarly, LC-MS/MS is the standard for detecting nitrofuran metabolites in food products, where the metabolites are derivatized before analysis. usda.govjfda-online.comnih.gov

Table 1: Examples of Mass Spectrometry Methods for Nitro-PAHs and Metabolites

| Technique | Analyte(s) | Sample Matrix | Key Findings |

|---|---|---|---|

| GC-NICI-MS | 2-Nitrofluorene | Particulate Matter | Effective for analysis following pressurized-fluid extraction. nih.gov |

| GC/MS | Arylamines (from nitro-PAH adducts) | Human Hemoglobin | Used to analyze 1-aminopyrene and 2-aminofluorene cleaved from adducts; detection limits of 0.01-0.68 pmol/g Hb. nih.gov |

| LC-MS/MS | 1-Nitropyrene | Air Particulate Matter | Two-dimensional HPLC with online reduction; detection limit of 0.32 fmol/injection. researchgate.net |

| LC-MS/MS | Nitrofuran Metabolites | Animal Tissue, Fish | Standard method for confirmation after acid hydrolysis and derivatization; achieves low µg/kg quantification limits. usda.govjfda-online.com |

Fluorescence Detection (FLD)

Fluorescence spectroscopy is a highly sensitive detection method based on a molecule's ability to emit light after absorbing it. horiba.com While many parent polycyclic aromatic hydrocarbons (PAHs) are naturally fluorescent, nitro-PAHs like this compound are generally non-fluorescent or only weakly fluorescent. tandfonline.comacs.org

To overcome this limitation, analytical methods using fluorescence detection require a chemical reduction step to convert the nitro-PAH into its highly fluorescent primary aromatic amine counterpart (e.g., this compound is reduced to 1-aminofluorene). nih.govtandfonline.comresearchgate.net This reduction can be performed "off-line" as a separate sample preparation step or "on-line" where a reduction column is integrated into the HPLC system. tandfonline.com

A common off-line procedure involves treating the sample with a reducing agent like sodium borohydride. tandfonline.com On-line systems often use a catalyst column packed with materials like platinum and rhodium on an alumina (B75360) support to efficiently reduce the nitro-PAHs as they elute from the analytical column, just before entering the fluorescence detector. researchgate.netnih.gov An ultra-performance liquid chromatography with fluorescence detection (UPLC-FLD) method using a pre-column reduction with Fe/H+ has been developed for quantifying 2-nitrofluorene, achieving a detection limit of 0.51 μg/kg in meat products. acs.orgnih.gov The fluorescence emission spectrum is independent of the excitation wavelength, though the intensity of the emission is proportional to the amplitude of the excitation spectrum. thermofisher.com

Table 2: HPLC-Fluorescence Detection Methods for Nitro-PAHs

| Analyte(s) | Reduction Method | Resulting Fluorescent Compound | Detection Limit |

|---|---|---|---|

| 16 Nitro-PAHs | On-line catalytic (Pt-Al₂O₃) | Corresponding Amino-PAHs | 0.06–1.25 µg/L. researchgate.net |

| 2-Nitrofluorene | Pre-column (Fe/H+) | 2-Aminofluorene | 0.51 μg/kg. acs.orgnih.gov |

| Various Nitro-PAHs | On-line catalytic (Pt/Rh) | Primary Aromatic Amines | Enables sensitive detection in food matrices. nih.gov |

| Various Nitro-PAHs | Off-line (Sodium Borohydride) | Amino-PAHs | A simple derivatization for analysis in soil samples. tandfonline.comtandfonline.com |

Chemiluminescence (CL)

Chemiluminescence is the emission of light resulting from a chemical reaction. shimadzu.com As a detection method for HPLC, it is known for its exceptional sensitivity and selectivity. shimadzu.compsu.edu The technique does not require an external light source; instead, a luminescence reagent is mixed with the column eluate, and the light produced by the ensuing reaction is measured by a photomultiplier tube. shimadzu.com

For the analysis of nitro-PAHs, HPLC-CL methods typically involve the reduction of the nitro group to an amino group, which can then react with a chemiluminescent reagent system. psu.edu The most common and sensitive system for this purpose is the peroxyoxalate reaction, which uses a reagent like bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide. psu.educapes.gov.br The reduced amino-PAH acts as a fluorescent catalyst, transferring energy to the TCPO system to generate light. shimadzu.com

This method offers detection limits that are typically one to two orders of magnitude lower than those achievable with fluorescence detection. psu.edu The high selectivity of chemiluminescence allows for the direct determination of nitro-PAHs in complex samples with minimal cleanup. psu.edu HPLC systems have been developed with on-line zinc reducer columns specifically optimized for the chemiluminescence detection of nitropolycyclic aromatic hydrocarbons and their metabolites. capes.gov.br

Table 3: Chemiluminescence Detection of Nitro-PAHs

| Technique | Reagent System | Key Feature | Application |

|---|---|---|---|

| HPLC-CL | TCPO–H₂O₂ with on-line reduction | High sensitivity and selectivity; DLs 1-2 orders of magnitude lower than fluorescence. psu.edu | Direct determination of NPAHs in diesel exhaust and atmospheric samples with minimal sample prep. psu.edu |

| HPLC-CL | Optimized on-line zinc reduction | Excellent reduction of various NPAHs for CL detection. capes.gov.br | Analysis of 1-nitropyrene and its metabolites. capes.gov.br |

| GC-Pyrolysis-CL | Pyrolysis-chemiluminescence | Nitro- and nitroso-specific detection. | Trace level determination of various nitroaromatic compounds. acs.org |

Emerging Analytical Techniques (e.g., Apta-Chromogenic Detection)

Research into novel analytical techniques for nitroaromatic compounds aims to develop faster, more sensitive, and field-portable detection methods. One area of significant interest is the use of biosensors.

A fluorescent biosensor for detecting nitroaromatic compounds has been developed using genetically engineered bacteria. rsc.org In this system, the bacteria are designed to express a green fluorescent protein (GFP) specifically in the presence of nitroaromatics. rsc.org To enhance the signal, these bioreporters can be embedded in porous microbeads, which provide a large surface area and facilitate easy penetration of the analyte. rsc.org The signal can be further amplified by incorporating M13 bacteriophages, which interact with nitroaromatic compounds through π–π stacking, leading to a stronger fluorescent response. rsc.org

While not yet specifically documented for this compound, apta-chromogenic detection represents another promising emerging technique. This approach utilizes aptamers—short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. When an aptamer designed to bind to a nitroaromatic compound does so, it can trigger a conformational change that results in a colorimetric or fluorometric signal. This principle forms the basis for developing highly specific and sensitive sensors for a wide range of analytes, including small molecules like nitro-PAHs.

Degradation and Remediation Strategies for 1 Nitrofluorene Contamination

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down contaminants. For 1-nitrofluorene, key abiotic pathways include photochemical degradation and chemical transformation.

Photolysis is the breakdown of chemical compounds by light. The photochemical degradation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including isomers of nitrofluorene, is influenced by factors such as the solvent and the compound's structure. nih.govnih.gov

Theoretical studies on 2-nitrofluorene (B1194847), an isomer of this compound, provide insights into the photophysical and photochemical mechanisms. Upon irradiation, the molecule can decay to triplet excited states or the ground state. rsc.org Once in the lowest triplet state (T1), it can either return to the ground state or photodegrade into free radicals. rsc.org A critical step in this degradation is the twisting of the nitro group out of the aromatic ring plane, leading to the formation of an oxaziridine-type intermediate. rsc.org

The solvent system significantly impacts the rate of photodegradation. For instance, the degradation rates for several nitro-PAHs were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. nih.govnih.gov The degradation of 2-nitrofluorene in chloroform (B151607) (CHCl₃) follows second-order kinetics with a calculated half-life of 1.6 minutes, while in dichloromethane (B109758) (CH₂Cl₂) it follows zero-order kinetics with a half-life of 90 minutes. nih.gov In some solvents like dimethylformamide (DMF), certain nitro-PAHs undergo a self-catalytic reaction, where photoproducts may act as photosensitizers. nih.gov For example, it is suggested that 2-nitrofluorene may produce 2-nitrofluorenone, which could catalyze further degradation. nih.gov

The quantum yield of photodegradation, a measure of the efficiency of the process, is also solvent-dependent. For the related compound 1-nitropyrene (B107360), the quantum yield was larger in toluene, benzene (B151609), and polar protic solvents (on the order of 10⁻³) compared to nonpolar and polar aprotic solvents (on the order of 10⁻⁴). acs.orgresearchgate.net The presence of other compounds, such as phenols, can increase the photodegradation yield, while water can reduce it. acs.orgresearchgate.net

Table 1: Half-lives of 2-Nitrofluorene Photodegradation in Different Solvents

| Solvent | Reaction Order | Half-life |

|---|---|---|

| Chloroform (CHCl₃) | 2nd Order | 1.6 minutes |

| Dichloromethane (CH₂Cl₂) | Zero Order | 90 minutes |

| Acetonitrile (B52724) (CH₃CN) | - | Not determined (21% degradation after 160 min) |

| Acetonitrile/Water | - | Not determined (15% degradation after 60 min) |

Data sourced from a study on the photochemical reaction of nitro-polycyclic aromatic hydrocarbons. nih.gov

Chemical transformation offers another abiotic route for remediating this compound contamination. A prominent method is the use of zero-valent iron (ZVI), which acts as a reducing agent. ZVI has been shown to be effective in degrading a variety of environmental pollutants, including nitroaromatic compounds. nih.govresearchgate.net

In the context of nitro-PAHs, ZVI can reduce the nitro group to an amino group. For instance, ZVI treatment of 1-nitropyrene in soil resulted in its conversion to 1-aminopyrene (B158619). nih.gov This transformation is significant because the resulting amino-PAHs are generally less mutagenic and carcinogenic than their nitro-counterparts. nih.gov Research has demonstrated that ZVI can effectively remove nitro-PAHs from contaminated soil. A study showed an 83.1% removal of 1-nitropyrene from soil through chemical reduction by ZVI. nih.gov

The efficiency of ZVI can be enhanced by creating bimetallic nanoparticles. For example, depositing metals like palladium (Pd) or nickel (Ni) on the surface of ZVI nanoparticles (nZVI) can significantly improve their degradation capabilities for chlorinated organic compounds. rsc.org While not specifically tested on this compound in the cited study, the principle of enhanced reactivity through bimetallic systems is a promising avenue for improving chemical reduction strategies for nitro-PAHs. rsc.org The use of sulfidated ZVI has also been shown to increase degradation rates and longevity of the reactive material for other contaminants. regenesis.com

Table 2: Comparison of Remediation Methods for 1-Nitropyrene in Soil

| Remediation Method | Pollutant | Removal Efficiency | Timeframe |

|---|---|---|---|

| Activated Carbon | 1-Nitropyrene | 88.1% | < 24 hours |

| Zero-Valent Iron | 1-Nitropyrene | 83.1% | 16 hours |

| Scallion (Bioremediation) | 1-Nitropyrene | 55.0% | - |

This table is based on a comparative study of remediation techniques for 1-nitropyrene, a compound structurally related to this compound. nih.gov

Photochemical Degradation (Photolysis)

Bioremediation Approaches

Bioremediation harnesses biological organisms, primarily microbes, to degrade or detoxify environmental pollutants. nih.govimrpress.comfrontiersin.org This approach is considered a more sustainable and environmentally friendly alternative to traditional physical and chemical methods. nih.gov

Both bacteria and fungi have demonstrated the ability to metabolize and degrade nitro-PAHs. nih.govimrpress.com Microbes can utilize these compounds through aerobic or anaerobic processes, involving enzymes such as nitroreductases, monooxygenases, and dioxygenases. nih.govresearchgate.net

Fungal species, in particular, have shown significant potential for degrading nitro-PAHs. The fungus Cunninghamella elegans was found to metabolize approximately 81% of 2-nitrofluorene over 144 hours of incubation. nih.gov The major metabolites identified were 2-nitro-9-fluorenol and 2-nitro-9-fluorenone, indicating that the fungus hydroxylates the compound. nih.gov This process is considered a detoxification pathway, as the resulting hydroxylated metabolites are generally less mutagenic than the parent compound. nih.gov

Bacterial degradation of nitro-PAHs is also a key area of research. Intestinal bacteria, for example, possess nitroreductase activity that can reduce 2-nitrofluorene to 2-aminofluorene (B1664046). nih.gov This initial reduction is a critical step in the subsequent metabolism and excretion of the compound. nih.gov The synergy between different microbial species, such as bacterial-fungal co-cultures, can also enhance the degradation of complex pollutant mixtures. imrpress.com

The effectiveness of microbial remediation is often limited by the bioavailability of the contaminant. researchgate.net Bioavailability refers to the fraction of a chemical in the environment that is accessible for uptake and metabolism by microorganisms. researchgate.net Hydrophobic compounds like this compound tend to sorb strongly to soil and sediment particles, reducing their availability in the aqueous phase where most microbial activity occurs. researchgate.net

As contaminants "age" in the soil, they can become sequestered in soil micropores and organic matter, further decreasing their bioavailability. researchgate.net This aging process can lead to incomplete degradation, as a portion of the contaminant remains physically inaccessible to the microbes. researchgate.net

Strategies to enhance bioavailability include the use of surfactants or the secretion of biosurfactants by the degrading microorganisms themselves. Additionally, some microbial enzymes can act directly on adsorbed pollutants, partially overcoming the limitations of low aqueous-phase concentrations. researchgate.net The physical and chemical properties of the soil, such as organic matter content, also play a crucial role in determining the extent of contaminant sorption and, consequently, its bioavailability. researchgate.net

To overcome some of the limitations of using whole microbial cells, such as low stability and efficiency, researchers have turned to immobilized enzyme systems. mdpi.comlongdom.org Enzyme immobilization involves attaching enzymes to solid supports, which can enhance their stability, allow for reuse, and facilitate their separation from the reaction mixture. mdpi.comnih.govmdpi.com

This technology has broad applications in various industries and is being increasingly explored for environmental remediation. mdpi.comlongdom.org Enzymes like laccases, peroxidases, and nitroreductases, which are involved in the degradation of aromatic pollutants, can be immobilized on various carrier materials, including natural polymers, synthetic resins, and nanomaterials. mdpi.comnih.gov

For nitroaromatic compounds, immobilized nitroreductases could be used in bioreactors to transform these pollutants into less toxic amino derivatives. researchgate.net The primary advantages of using immobilized enzymes include increased operational stability under harsh environmental conditions (e.g., pH and temperature fluctuations), higher catalytic efficiency, and the potential for continuous operation in a reactor setting. mdpi.comresearchgate.net While specific studies on the degradation of this compound using immobilized enzymes are not prevalent in the searched literature, the principles and successes of this technology with other pollutants suggest its high potential for treating this compound contamination. mdpi.comnih.gov

Information compiled from reviews on enzyme immobilization technologies. mdpi.comlongdom.orgmdpi.comresearchgate.net

Role of Substrate Bioavailability in Microbial Degradation

Phytoremediation (Plant-Assisted Degradation)

Phytoremediation is an emerging, cost-effective technology that utilizes plants and their associated microbes to remove, degrade, or stabilize environmental contaminants, including nitroaromatic compounds. nih.govnih.govresearchgate.net This plant-based approach is considered an eco-friendly and solar-driven solution to pollution. researchgate.netscielo.br The process of phytodegradation, also known as phytotransformation, involves the uptake of contaminants from the soil or water and their subsequent breakdown into less toxic or non-toxic molecules by enzymes and metabolic processes within the plant tissues. researchgate.net This mechanism is conceptually similar to the detoxification of foreign compounds in the human liver, earning it the "green liver" model description. researchgate.net

Plants possess several mechanisms for dealing with organic pollutants. nih.gov The degradation process often begins with the uptake of the contaminant through the roots, followed by transformation within the plant. researchgate.net Enzymes such as P450 monooxygenases and carboxylesterases are involved in the initial steps of detoxification. researchgate.net The resulting metabolites can be stored in the plant's vacuole or integrated into the cell wall structure. researchgate.net

While specific studies focusing exclusively on this compound are limited, research on similar nitroaromatic compounds, such as TNT (2,4,6-trinitrotoluene), provides valuable insights. researchgate.net Various aquatic and terrestrial plants have demonstrated the ability to efficiently remove and metabolize nitroaromatics. researchgate.net For instance, submerged aquatic plants from the genus Myriophyllum have been extensively studied for their capacity to remove TNT from water. researchgate.net Fast-growing trees like those in the Populus genus are also considered strong candidates for phytoremediation due to their extensive root systems, high water uptake, and large biomass production, which facilitate the transport of compounds from the roots to the shoots. nih.gov Ornamental plants such as Mirabilis jalapa have also shown a strong tolerance to nitrobenzene-contaminated soils. cdnsciencepub.com

To improve the efficiency of phytoremediation, researchers are exploring genetic engineering and the use of endophytes (microbes that live within plants). nih.gov Transgenic plants expressing specific bacterial genes, such as nitroreductase, have shown a significantly enhanced ability to tolerate, absorb, and detoxify highly toxic nitroaromatics like TNT. researchgate.netnih.gov Similarly, inoculating plants with bacteria capable of degrading pollutants can increase the plant's tolerance and removal capacity. nih.gov

Table 1: Examples of Plant Species Used in Phytoremediation of Nitroaromatic Compounds

| Plant Type | Species/Genus | Contaminant(s) | Key Findings | Reference(s) |

| Aquatic Plant | Myriophyllum spp. | TNT | Extensively investigated for efficient removal of TNT from water. | researchgate.net |

| Tree | Populus spp. (Poplar) | Organic Pollutants | Good candidates due to extensive root systems, high water uptake, and rapid growth. | nih.gov |

| Ornamental Plant | Mirabilis jalapa | Nitrobenzene | Demonstrates strong tolerance in nitrobenzene-contaminated soils. | cdnsciencepub.com |

| Transgenic Plant | Arabidopsis thaliana | TNT | Expression of a nitroreductase gene improved tolerance, absorption, and detoxification of TNT. | researchgate.net |

Physical Remediation Methods (e.g., Adsorption with Activated Carbon)

Physical remediation methods, particularly those based on adsorption, are widely used for treating soil and water contaminated with polycyclic aromatic compounds (PACs) and their nitrated derivatives. nih.gov Adsorption is a process where pollutants adhere to the surface of a solid material, known as an adsorbent. acs.orgdiva-portal.org Activated carbon (AC) is one of the most effective and commonly used adsorbents due to its low cost, high porosity, large internal surface area, and ability to adsorb a wide range of organic compounds. nih.govdiva-portal.orgactivatedcarbon.netresearchgate.net

The effectiveness of activated carbon stems from its highly porous matrix, which is composed of randomly oriented graphite (B72142) stacks. epa.gov This structure provides a vast surface area for adsorption, which primarily occurs in micropores for many organic contaminants. researchgate.netepa.gov The primary mechanism for the adsorption of non-polar organic compounds onto activated carbon is physical adsorption, which is governed by weak intermolecular forces known as van der Waals forces. acs.orgdiva-portal.orgepa.gov For aromatic compounds like this compound, π-π stacking interactions between the aromatic rings of the pollutant and the graphite-like surface of the activated carbon are also a significant pathway for capture. acs.orgresearchgate.net

Research has demonstrated the high efficiency of activated carbon in removing nitro-PAHs from contaminated soil. In one comparative study, the application of activated carbon resulted in the removal of 88.1% of 1-nitropyrene from soil within 16 hours. nih.gov The process is generally simple, effective even for low concentrations of pollutants, and avoids the creation of harmful by-products. nih.govacs.org The adsorption capacity can be influenced by several factors, including the properties of the activated carbon, the chemical nature of the contaminant, and environmental conditions such as the presence of water, which can sometimes aid adsorption by forming hydrogen bonds. acs.orgresearchgate.net

Table 2: Efficacy of Activated Carbon in Removing Nitro-Aromatic Pollutants

| Pollutant | Adsorbent | Removal Efficiency | Time | Key Mechanism(s) | Reference(s) |

| 1-Nitropyrene | Activated Carbon | 88.1% | 16 hours | Sorption, Van der Waals forces | nih.gov |

| Nitro-PAHs (general) | Activated Carbon | High | Varies | π-π stacking, Physical interaction | acs.orgresearchgate.net |

| 2-Nitrofluorene | Biochar | Varies by biochar type | N/A | Adsorption | researchgate.net |

Computational and Theoretical Studies on 1 Nitrofluorene Reactivity

Quantum Chemistry Methods in 1-Nitrofluorene and Fluorene (B118485) Derivative Reaction Mechanism Elucidation

Quantum chemistry methods are powerful for dissecting the intricate mechanisms of chemical reactions involving this compound and other fluorene derivatives. researchgate.netfigshare.com These computational techniques allow for the detailed examination of reaction pathways, the identification of transient intermediates, and the quantification of energy barriers, all of which are crucial for a comprehensive understanding of reactivity. rsc.orgresearchgate.net

Prediction of Reactive Sites (e.g., Fukui Function Analysis)

A key application of quantum chemistry is the prediction of where a molecule is most likely to react. The Fukui function is a widely used descriptor derived from density functional theory (DFT) that helps identify the most electrophilic and nucleophilic sites within a molecule. mdpi.comnumberanalytics.comscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com

For fluorene, computational studies have utilized the condensed Fukui function (CFF) to predict the sites of mono-nitration. researchgate.netnih.gov While CFF correctly predicts the gas-phase mono-nitro products for many polycyclic aromatic hydrocarbons (PAHs), for fluorene, it predicts the formation of this compound and 3-nitrofluorene (B130769), which is inconsistent with experimental observations that favor the formation of 2-nitrofluorene (B1194847) and 3-nitrofluorene. researchgate.netnih.gov This discrepancy highlights the importance of combining theoretical predictions with experimental validation. researchgate.netnih.gov

The Fukui function for an electrophilic attack (f-) is approximated by the density of the highest occupied molecular orbital (HOMO), indicating regions that are likely to donate electrons. mdpi.com Conversely, the Fukui function for a nucleophilic attack (f+) is related to the lowest unoccupied molecular orbital (LUMO) density, highlighting electron-deficient regions. mdpi.com In some cases, particularly with aromatic systems containing strong electron-withdrawing groups like the nitro group, negative Fukui function values can be observed, which is a phenomenon that has been linked to nodes in the wave function and low HOMO electron densities. mdpi.com

Theoretical methods that reflect local hardness, such as Hirshfeld charges and electrostatic potential, have shown excellent correlation with experimental reaction rates for aromatic compounds. researchgate.net However, methods reflecting local softness, like the condensed Fukui function, have shown poorer correlation than expected. researchgate.net

Application of Transition State Theory for Reaction Rate Constants

Transition state theory (TST) is a fundamental concept used to calculate the rate constants of chemical reactions. utexas.edulibretexts.org It postulates that a reaction proceeds from reactants to products through a high-energy species known as the transition state. libretexts.org The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert to products. libretexts.org

The rate constant (k) is given by the Eyring equation:

where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is Planck's constant

ΔG‡ is the Gibbs free energy of activation utexas.edulibretexts.org

In the context of fluorene nitration, TST has been employed to investigate the reaction mechanism and resolve discrepancies from Fukui function predictions. researchgate.netnih.gov By calculating the Gibbs free energy barriers for the formation of different nitrofluorene isomers, researchers found that the calculated rate constants for the formation of 3-nitrofluorene and 2-nitrofluorene are significantly larger than that for this compound. researchgate.netnih.govresearchgate.netscilit.com This theoretical result aligns with experimental findings, demonstrating the power of TST in providing a more accurate picture of reaction kinetics. researchgate.netnih.govresearchgate.net

The following table presents the calculated Gibbs potential energy barriers (ΔG) and reaction heats (ΔH) for the formation of nitrofluorene isomers through the OH-initiated oxidation of fluorene in the presence of NO2 at 298 K. researchgate.net

| Formation Pathway | ΔG (kcal/mol) | ΔH (kcal/mol) |

| This compound | ||

| Route 1 | 19.3 | -21.4 |

| Route 2 | 19.3 | -21.4 |

| 2-Nitrofluorene | ||

| Route 3 | 14.1 | -23.1 |

| Route 4 | 14.1 | -23.1 |

| 3-Nitrofluorene | ||

| Route 5 | 15.0 | -22.4 |

| Route 6 | 15.0 | -22.4 |

Energy Barrier Calculations for Metabolic Pathways

Quantum chemistry methods are crucial for elucidating the metabolic pathways of nitro-PAHs like this compound. nih.govresearchgate.net The metabolic activation of these compounds, often initiated by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive metabolites that can bind to DNA and cause mutations. nih.govnih.govmdpi.com

Computational studies on the metabolic activation of the related compound 2-nitrofluorene (2-NF) by human cytochrome P450 1A1 (CYP1A1) have shown that the process can occur through two main initial steps: electrophilic addition or hydrogen abstraction. researchgate.netresearchgate.net The calculated energy barrier for electrophilic addition is significantly lower (12.4 kcal·mol⁻¹) than for hydrogen abstraction (38.2 kcal·mol⁻¹), making it the rate-determining step. researchgate.netresearchgate.net Following the initial addition, epoxidation is the more favorable pathway over NIH shift or proton shuttle, leading to the formation of 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene. researchgate.netresearchgate.net

Similar computational approaches have been used to study the metabolism of 1-nitropyrene (B107360) (1-NP), another important nitro-PAH. nih.gov These studies revealed that epoxidation has a lower energy barrier (9.42 kcal/mol) compared to hydroxylation, with 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene being the major epoxidation products. nih.gov

Molecular Dynamics Simulations in Biotransformation Studies of Nitro-PAHs

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between nitro-PAHs and biological macromolecules like enzymes. nih.govresearchgate.net These simulations model the movement of atoms over time, offering insights into how a substrate binds to an enzyme's active site and how the enzyme's conformation changes to accommodate the substrate. nih.gov